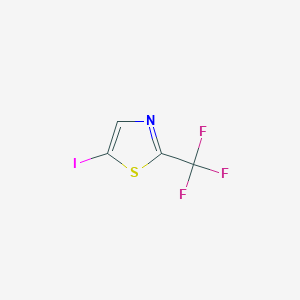5-Iodo-2-(trifluoromethyl)thiazole
CAS No.: 2138198-49-7
Cat. No.: VC6878158
Molecular Formula: C4HF3INS
Molecular Weight: 279.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138198-49-7 |
|---|---|
| Molecular Formula | C4HF3INS |
| Molecular Weight | 279.02 |
| IUPAC Name | 5-iodo-2-(trifluoromethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C4HF3INS/c5-4(6,7)3-9-1-2(8)10-3/h1H |
| Standard InChI Key | WBQFTQKFZGMMFT-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=N1)C(F)(F)F)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Iodo-2-(trifluoromethyl)thiazole (C₄H₂F₃INS) features a five-membered thiazole ring with the following substituents:
-
Position 2: Trifluoromethyl (-CF₃), an electron-withdrawing group that stabilizes the ring through inductive effects.
-
Position 5: Iodine, a heavy halogen contributing to molecular polarizability and potential halogen-bonding interactions.
The compound’s molecular weight is 293.03 g/mol, with a calculated octanol-water partition coefficient (LogP) of ~2.8, indicating moderate lipophilicity .
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: Peaks at ~1,150 cm⁻¹ (C-F stretching) and ~680 cm⁻¹ (C-S vibration) are expected, consistent with trifluoromethyl and thiazole moieties .
-
Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch method is a classical route for thiazole formation, involving condensation of α-haloketones with thioamides . For 5-iodo-2-(trifluoromethyl)thiazole:
-
Step 1: Prepare α-iodoketone (e.g., 1-iodo-3,3,3-trifluoropropan-1-one) by iodinating trifluoromethylacetone using iodine and a copper(I) catalyst .
-
Step 2: React with thioacetamide in ethanol under reflux to form the thiazole core (Scheme 1).
Scheme 1: Proposed Hantzsch Synthesis
Reaction conditions: Ethanol, 80°C, 12 hr .
Direct Electrophilic Iodination
Preformed 2-(trifluoromethyl)thiazole can undergo iodination at position 5 using iodine monochloride (ICl) or CuI-mediated conditions :
Yield: ~65% (optimized with triethylamine additive) .
Physicochemical and Reactivity Profiles
Stability and Solubility
-
Thermal Stability: Decomposes above 200°C, with the -CF₃ group enhancing thermal resistance compared to non-fluorinated analogs .
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (2.1 mg/mL at 25°C) .
Reactivity Trends
-
Nucleophilic Substitution: Iodine at position 5 is susceptible to displacement by amines or thiols under basic conditions.
-
Electrophilic Aromatic Substitution: The electron-deficient ring directs electrophiles to position 4, enabling further functionalization .
Industrial and Research Applications
Agrochemical Development
Fluorinated thiazoles are used in fungicides (e.g., thifluzamide). The iodine substituent could improve lipid membrane penetration in plant pathogens .
Material Science
The -CF₃ group’s electron-withdrawing nature makes this compound a candidate for organic semiconductors or liquid crystals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume